molecular formula C24H21N3OS2 B12023745 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone CAS No. 538337-30-3

2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone

Cat. No.: B12023745
CAS No.: 538337-30-3
M. Wt: 431.6 g/mol
InChI Key: RQDAPLHQQQVSSP-UHFFFAOYSA-N
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Description

2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone involves multiple stepsThe reaction conditions typically involve the use of catalysts such as anhydrous aluminum chloride and reagents like benzoyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but studies suggest that the triazole ring plays a crucial role in its activity .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and applications. The unique combination of the sulfanyl and phenylethanone groups in 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone contributes to its distinct properties and potential uses.

Biological Activity

The compound 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a triazole ring, sulfanyl groups, and a phenylethanone moiety. Its molecular formula is C18H20N6OS2C_{18}H_{20}N_6OS_2, with a molar mass of approximately 368.46 g/mol. The presence of sulfur in the structure is significant as it often enhances biological activity.

PropertyValue
Molecular FormulaC18H20N6OS2C_{18}H_{20}N_6OS_2
Molar Mass368.46 g/mol
CAS Number680594-42-7
Hazard ClassIrritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, potentially leading to inhibition or modulation of their activity. This mechanism is similar to other triazole derivatives known for their pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties . For instance, studies have shown that related triazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. The specific compound has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating promising results in preliminary assays .

Anticancer Properties

Mercapto-substituted triazoles like this compound have been investigated for their anticancer activities . A study highlighted that similar compounds exhibited cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with cellular signaling pathways .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties due to its ability to modulate inflammatory pathways. Research on related compounds indicates that they may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of the compound was tested against various strains of bacteria and fungi. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent.

Study 2: Cytotoxicity Against Cancer Cells

A series of in vitro assays were conducted to assess cytotoxicity against several cancer cell lines. The compound showed IC50 values indicating significant cytotoxic effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, prompting further investigation into its mechanisms of action .

Properties

CAS No.

538337-30-3

Molecular Formula

C24H21N3OS2

Molecular Weight

431.6 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C24H21N3OS2/c1-18-12-14-21(15-13-18)29-17-23-25-26-24(27(23)20-10-6-3-7-11-20)30-16-22(28)19-8-4-2-5-9-19/h2-15H,16-17H2,1H3

InChI Key

RQDAPLHQQQVSSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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